molecular formula C23H12F2N4O9 B11707690 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine

Katalognummer: B11707690
Molekulargewicht: 526.4 g/mol
InChI-Schlüssel: OYOOWQDFQJSYPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine is a complex organic compound characterized by the presence of fluorine and nitro groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The nitro groups are then introduced via nitration reactions, which involve treating the intermediate compound with a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous reagents involved in the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-2,4,6-tris(4-nitrophenoxy)pyridine is unique due to the combination of fluorine and nitro groups on a pyridine ring, which imparts specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring high-performance materials and specialized chemical reactivity.

Eigenschaften

Molekularformel

C23H12F2N4O9

Molekulargewicht

526.4 g/mol

IUPAC-Name

3,5-difluoro-2,4,6-tris(4-nitrophenoxy)pyridine

InChI

InChI=1S/C23H12F2N4O9/c24-19-21(36-16-7-1-13(2-8-16)27(30)31)20(25)23(38-18-11-5-15(6-12-18)29(34)35)26-22(19)37-17-9-3-14(4-10-17)28(32)33/h1-12H

InChI-Schlüssel

OYOOWQDFQJSYPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC(=C2F)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.